

## Head-to-Head Comparison: AZD8421 vs. PF-07104091 in CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD8421   |           |
| Cat. No.:            | B15623944 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An objective guide to two leading selective CDK2 inhibitors in oncology.

In the landscape of targeted cancer therapies, selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) has emerged as a promising strategy, particularly for tumors that have developed resistance to CDK4/6 inhibitors. This guide provides a head-to-head comparison of two clinical-stage CDK2 inhibitors: **AZD8421**, developed by AstraZeneca, and PF-07104091 (tegtociclib), developed by Pfizer. This comparison is based on publicly available preclinical and clinical data.

At a Glance: Key Characteristics



| Feature             | AZD8421                                                                                                                    | PF-07104091 (Tegtociclib)                                                                                                                  |
|---------------------|----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Target              | Cyclin-Dependent Kinase 2 (CDK2)                                                                                           | Cyclin-Dependent Kinase 2 (CDK2)                                                                                                           |
| Mechanism of Action | Potent and highly selective inhibitor of CDK2.[1][2][3]                                                                    | Orally bioavailable inhibitor of CDK2.[4]                                                                                                  |
| Developer           | AstraZeneca                                                                                                                | Pfizer                                                                                                                                     |
| Therapeutic Areas   | Advanced or metastatic solid tumors, including ER+/HER2-advanced breast cancer and high-grade serous ovarian cancer.[5][6] | Advanced or metastatic solid<br>tumors, including small cell<br>lung cancer, breast cancer<br>(HR+/HER2-), and ovarian<br>cancer.[7][8][9] |
| Clinical Stage      | Phase I/IIa[5][6]                                                                                                          | Phase I/IIA[7][10]                                                                                                                         |

## **Biochemical and Cellular Activity**

Both **AZD8421** and PF-07104091 are potent inhibitors of CDK2, leading to cell cycle arrest and inhibition of tumor cell proliferation. Their selectivity against other kinases is a key attribute, potentially minimizing off-target toxicities that plagued earlier generations of CDK inhibitors.[3] [11]



| Parameter                         | AZD8421                                                                                   | PF-07104091 (Tegtociclib)                                           |
|-----------------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| CDK2 IC50                         | 9 nM[1][2]                                                                                | 1.05 nM (in one study)[12]                                          |
| CDK1 IC50                         | >50-fold selectivity over CDK1[13]                                                        | 152.18 nM (in one study)[12]                                        |
| CDK4/6 IC50                       | >1000-fold selectivity over CDK4/6[13]                                                    | Weakly inhibits CDK4/6[12]                                          |
| CDK9 Selectivity                  | >327-fold selectivity over<br>CDK9 phospho-substrate[11]<br>[14]                          | Not explicitly reported                                             |
| Cellular Effects                  | Inhibits pRB phosphorylation, induces G1/S phase cell cycle arrest and senescence.[1][11] | Induces G1 growth arrest.[15]                                       |
| Activity in CCNE1-amplified cells | Potently inhibits proliferation (e.g., 69 nM in OVCAR3).[11]                              | Significantly inhibits proliferation of CCNE1- amplified cells.[12] |

## **Preclinical In Vivo Efficacy**

Both compounds have demonstrated significant anti-tumor activity in preclinical models, both as monotherapies and in combination with other agents, particularly CDK4/6 inhibitors.

#### AZD8421:

- Demonstrated robust monotherapy activity in a CCNE1 amplified ovarian cancer model (OVCAR3), leading to tumor regressions.[11][14]
- Showed efficacy in combination with the CDK4/6 inhibitor palbociclib in CDK4/6 inhibitorresistant breast cancer patient-derived xenograft (PDX) models.[11]

#### PF-07104091 (Tegtociclib):

 As a single agent, controls tumor xenograft growth in models of CCNE1 amplified ovarian cancer.[15]



 In combination with CDK4/6 inhibitors (palbociclib) or a CDK4-selective inhibitor, it induces tumor regression in ER+ breast cancer xenograft models, including those with acquired resistance.[15][17]

## **Clinical Development and Early Findings**

Both AZD8421 and PF-07104091 are currently in early-phase clinical trials.

**AZD8421** (CYCAD-1, NCT06188520):

- A Phase I/IIa first-in-human study evaluating the safety, tolerability, and preliminary efficacy of **AZD8421** alone and in combination with selected targeted anti-cancer drugs.[6][18][19]
- The study is enrolling patients with ER+/HER2- advanced breast cancer and metastatic high-grade serous ovarian cancer.[5][6][18]
- Combination therapies being explored include co-administration with CDK4/6 inhibitors (abemaciclib, ribociclib, palbociclib) and the next-generation oral SERD, camizestrant.[5][6] [19]

PF-07104091 (Tegtociclib) (NCT04553133):

- A Phase 1/2a study assessing the safety, tolerability, and anti-tumor activity of PF-07104091
  as a single agent and in combination therapy.[7][9]
- The study has a focus on patients with advanced solid tumors, with an enrichment for HR+/HER2- breast cancer resistant to CDK4/6 inhibitors.[20]
- Early results in heavily pretreated HR+/HER2- metastatic breast cancer patients who had progressed on prior CDK4/6 inhibitors showed a Maximum Tolerated Dose (MTD) of 300 mg BID for monotherapy.[21]
- In this patient population, confirmed partial responses were observed in 18.8% of patients, with a disease control rate of 61.5%.[21]

# Signaling Pathways and Experimental Workflows CDK2 Signaling Pathway in Cell Cycle Progression







The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in driving the G1/S transition of the cell cycle. Both **AZD8421** and PF-07104091 target the kinase activity of CDK2, thereby inhibiting the phosphorylation of key substrates like the Retinoblastoma protein (Rb) and preventing cell cycle progression.



#### CDK2 Signaling in G1/S Phase Progression



Click to download full resolution via product page

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.



## General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical characterization of CDK2 inhibitors like **AZD8421** and PF-07104091.



Click to download full resolution via product page

Caption: A generalized workflow for the preclinical development of CDK2 inhibitors.

### **Experimental Protocols**

Detailed experimental protocols are typically found within the supplementary materials of peerreviewed publications or in clinical trial documentation. Below are generalized methodologies for key experiments based on the available literature.



#### In Vitro Kinase Inhibition Assay (General Protocol)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against CDK2 and other kinases.
- Materials: Recombinant human CDK2/Cyclin E1 complex, substrate peptide (e.g., a derivative of histone H1), ATP, test compound (AZD8421 or PF-07104091), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

#### Procedure:

- Serially dilute the test compound in an appropriate buffer (e.g., DMSO).
- In a microplate, combine the kinase, substrate, and ATP with the diluted compound.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.
- Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

#### Cell Proliferation Assay (General Protocol)

- Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
- Materials: Cancer cell lines (e.g., OVCAR3, MCF7), cell culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo®).

#### Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound and incubate for a defined period (e.g., 72 hours).



- Add the viability reagent to the wells and measure the luminescence or absorbance, which correlates with the number of viable cells.
- Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of growth inhibition against the compound concentration.

In Vivo Tumor Xenograft Study (General Protocol)

- Objective: To evaluate the anti-tumor efficacy of the compound in an animal model.
- Materials: Immunocompromised mice (e.g., nude or SCID), cancer cells or patient-derived tumor fragments, test compound formulated for in vivo administration.
- Procedure:
  - Implant the tumor cells or tissue fragments subcutaneously into the mice.
  - Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - Administer the test compound (and/or vehicle control) to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
  - Measure the tumor volume and body weight of the mice regularly.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
  - Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.

### **Summary and Future Outlook**

Both **AZD8421** and PF-07104091 are promising, highly selective CDK2 inhibitors with demonstrated preclinical efficacy and encouraging early clinical data. Their development addresses a critical unmet need for patients with tumors resistant to existing therapies, particularly CDK4/6 inhibitors.



- AZD8421 has shown high selectivity across the kinome, which may translate to a favorable safety profile. Its clinical development in combination with other targeted agents is a key aspect to watch.
- PF-07104091 (tegtociclib) has already demonstrated clinical activity in a heavily pretreated patient population, providing early validation for CDK2 inhibition in this setting.

The ongoing clinical trials will be crucial in determining the definitive efficacy, safety, and optimal therapeutic positioning of these two agents. Direct comparative studies will be necessary to fully elucidate their relative merits. Researchers and clinicians eagerly await further data that will shape the future of CDK2 inhibition in cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. A first-in-human dose escalation and expansion study to evaluate the safety, and tolerability of AZD8421 alone or in combination in participants with selected advanced or metastatic solid tumors [astrazenecaclinicaltrials.com]
- 7. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. PF-07104091 as a Single Agent and in Combination Therapy [ctv.veeva.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]



- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of clinical candidate AZD8421, a potent and highly selective CDK2 inhibitor -American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting CDK2 for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov:443]
- 20. Page Not Found ASCO [asco.org]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-Head Comparison: AZD8421 vs. PF-07104091 in CDK2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623944#head-to-head-comparison-of-azd8421-and-pf-07104091]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com